N'-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
Description
Structural Elucidation of N′-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, N′-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide , follows IUPAC conventions for carbohydrazides. Key components include:
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).
- 3-isopropyl substituent : A branched alkyl group at position 3 of the pyrazole ring.
- Carbohydrazide moiety : A hydrazide group (-CONHNH₂) at position 5, modified by an (E)-1-(4-hydroxyphenyl)ethylidene substituent.
The molecular formula is C₁₅H₁₈N₄O₂ , with an average molecular mass of 286.335 g/mol and a monoisotopic mass of 286.142976 g/mol . Stereochemical descriptors confirm the E-configuration of the ethylidene group, critical for intramolecular hydrogen bonding and resonance stabilization.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₈N₄O₂ |
| Average mass | 286.335 g/mol |
| Monoisotopic mass | 286.142976 g/mol |
| IUPAC name | N′-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide |
| ChemSpider ID | 12258046 |
Molecular Geometry and Conformational Analysis
The compound adopts a planar conformation due to conjugation between the pyrazole ring, carbohydrazide group, and 4-hydroxyphenyl substituent. Density Functional Theory (DFT) calculations on analogous pyrazole-hydrazones reveal:
- Bond lengths : The C=O bond in the carbohydrazide group measures ~1.23 Å, typical for carbonyls, while the N-N bond in the hydrazide moiety is ~1.36 Å, indicating partial double-bond character.
- Dihedral angles : The pyrazole and 4-hydroxyphenyl rings form a dihedral angle of 23.39°–36.16° , minimizing steric hindrance while allowing π-π stacking interactions.
The 3-isopropyl group introduces steric bulk, forcing the pyrazole ring into a slight puckered conformation. This distortion enhances solubility by disrupting crystallinity, a property observed in similar substituted pyrazoles.
X-ray Crystallographic Characterization
While direct X-ray data for this compound is unavailable, studies on structurally analogous pyrazole-hydrazones provide insights. For example, L1 and L2 (hydrazone derivatives with pyrazole cores) crystallize in monoclinic systems with space group P2₁/c. Key features include:
- Intermolecular hydrogen bonds : N-H···O and N-H···N interactions stabilize the crystal lattice, with bond distances of 2.85–3.10 Å .
- Torsional flexibility : The ethylidene linker allows rotational freedom, enabling adaptive binding in biological systems.
For N′-(1-(4-hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, similar packing arrangements are anticipated, with the 4-hydroxyl group participating in O-H···O hydrogen bonds (≈2.90 Å) to adjacent molecules.
Tautomeric Behavior and Resonance Stabilization
Pyrazole derivatives exhibit tautomerism influenced by substituents and solvent polarity. This compound exists predominantly in the hydrazone tautomer due to:
- Resonance stabilization : Delocalization of the hydrazide nitrogen lone pairs into the carbonyl group (Figure 1).
- Intramolecular hydrogen bonding : The 4-hydroxyl group forms a six-membered ring via O-H···N interaction with the pyrazole N2 atom, locking the tautomeric form.
Figure 1: Resonance Structures
Hydrazone Form (Major) Azo Form (Minor)
O O
|| ||
R-C-N-N=CH-Ar R-C=N-N-CH₂-Ar
The equilibrium favors the hydrazone form (≈95:5 ratio) in polar solvents like DMSO, as verified by NMR studies on related compounds. The isopropyl group further stabilizes the hydrazone tautomer through inductive electron donation, reducing azomethine imine formation.
Properties
CAS No. |
303106-38-9 |
|---|---|
Molecular Formula |
C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-9(2)13-8-14(18-17-13)15(21)19-16-10(3)11-4-6-12(20)7-5-11/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-10+ |
InChI Key |
LNHFWRGKEZOISQ-MHWRWJLKSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl 4,4-Dimethyl-3-oxopentanoate
Ethyl 4,4-dimethyl-3-oxopentanoate is reacted with hydrazine hydrate in ethanol under reflux to yield ethyl 5-isopropyl-1H-pyrazole-3-carboxylate.
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed using NaOH in a water/ethanol mixture:
Procedure :
-
Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate (1 eq) is dissolved in 1,4-dioxane (15 mL/g).
-
Aqueous NaOH (1M, 2.5 eq) is added, and the mixture is stirred at 50°C for 3 hours.
-
The solution is acidified to pH 2 with HCl, precipitating the carboxylic acid.
-
¹H NMR (DMSO-d₆): δ 12.5–13.3 (bs, 2H, COOH/NH), 6.42 (s, 1H, pyrazole-H), 2.84–2.94 (quin, 1H, CH(CH₃)₂), 1.15–1.19 (d, 6H, CH(CH₃)₂).
Formation of 5-Isopropyl-1H-pyrazole-3-carbohydrazide
The carboxylic acid is converted to the hydrazide via esterification followed by hydrazinolysis:
Esterification with Ethanol
Conditions :
-
Reagents : Concentrated H₂SO₄ (catalyst), ethanol (solvent)
-
Procedure :
Yield : 43%
Intermediate : Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate
Hydrazinolysis
Conditions :
-
Reagents : Hydrazine hydrate (2 eq), ethanol (solvent)
-
Procedure :
-
The ester (1 eq) is refluxed with hydrazine hydrate in ethanol for 4–6 hours.
-
The precipitate is filtered and washed with cold ethanol.
-
Yield : 85–90% (estimated from analogous protocols)
Schiff Base Condensation with 4-Hydroxyacetophenone
The final step involves condensation of the hydrazide with 4-hydroxyacetophenone to form the title compound:
Procedure :
-
5-Isopropyl-1H-pyrazole-3-carbohydrazide (1 eq) and 4-hydroxyacetophenone (1.1 eq) are dissolved in ethanol (20 mL/g).
-
A catalytic amount of acetic acid (0.1 eq) is added, and the mixture is refluxed for 6–8 hours.
-
The product is recrystallized from ethanol.
Yield : 75–80%
Characterization :
-
FT-IR : 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆): δ 11.34 (s, 1H, NH), 9.65 (s, 1H, NH), 8.21 (s, 1H, CH=N), 7.25–6.75 (m, 4H, Ar-H), 6.42 (s, 1H, pyrazole-H), 2.84 (m, 1H, CH(CH₃)₂), 2.10 (s, 3H, CH₃), 1.15 (d, 6H, CH(CH₃)₂).
Optimization and Comparative Analysis
Solvent Effects on Condensation
Ethanol with acetic acid provides optimal yield due to balanced polarity and mild acidity.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted pyrazole compounds, each with distinct chemical and physical properties.
Scientific Research Applications
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : Approximately 286.336 g/mol
- SMILES : CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)O
Biological Activities
The unique structure of N'-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide contributes to its potential in various pharmacological applications:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that similar pyrazole derivatives can effectively target cancer pathways, suggesting that this compound may also possess similar capabilities .
Anti-inflammatory Effects
The presence of the hydroxyphenyl group in the compound enhances its anti-inflammatory properties. Preliminary studies indicate that it may modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains, warranting further exploration of this compound's potential in antimicrobial therapy .
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction. The following steps are generally employed:
- Reactants : 4-hydroxyacetophenone and 3-isopropyl-1H-pyrazole-5-carbohydrazide.
- Solvent : Ethanol or DMF (Dimethylformamide).
- Conditions : The reaction is often conducted under reflux to enhance yield.
- Purification : Techniques such as recrystallization are used to obtain the pure compound.
Table 1: Summary of Biological Activities and Related Studies
Mechanism of Action
The mechanism of action of N’-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-carbohydrazide derivatives. Key structural variations among analogs include substituents on the pyrazole ring, the aromatic group attached to the ethylidene moiety, and additional heterocyclic systems. These modifications significantly influence physicochemical properties and biological interactions. Below is a detailed comparison:
Structural Variations and Physicochemical Properties
*Calculated based on formula C₁₆H₁₈N₄O₂.
Key Observations:
- Electron-Donating vs.
- Steric Effects: The 3-isopropyl group in the target compound may introduce steric hindrance, affecting binding to enzymatic pockets compared to planar aromatic substituents like thienyl or phenyl .
2.2.1. Tyrosinase Inhibition
- Competitive Inhibition: N'-(1-(4-Aminophenyl)ethylidene)-5-formyl-2-methylfuran-3-carbohydrazide (Compound 12) exhibits competitive inhibition with Km = 8.24 mM and Vmax = 0.33 .
- Uncompetitive Inhibition: Analogs with bulkier substituents (e.g., Compound 16, Vmax = 0.0667; Km = 0.763) show uncompetitive inhibition, suggesting deeper binding into enzyme-substrate complexes .
- Target Compound Hypotheses: The 4-hydroxyphenyl group may favor competitive inhibition via polar interactions with tyrosinase’s active site, while the isopropyl group could modulate affinity.
2.2.2. Antioxidant and Anti-inflammatory Potential
- Flurbiprofen-linked analogs (e.g., (E)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N′-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide) demonstrate anti-inflammatory activity due to the biphenyl moiety . The target compound’s 4-hydroxyphenyl group may similarly contribute to radical scavenging.
Biological Activity
N'-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative features a hydrazone linkage and a hydroxyphenyl substituent, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in cancer treatment and anti-inflammatory applications.
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 286.33 g/mol
- SMILES : CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)O
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, particularly as an anticancer and anti-inflammatory agent.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported IC values range from 3.79 µM to 42.30 µM, indicating significant cytotoxic effects against these cell lines .
- Mechanism of Action : The compound is believed to exert its effects by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, it may inhibit specific kinases or transcription factors that promote tumor growth .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, which are critical in inflammatory processes .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide | CHNO | Exhibits anticancer activity; furan moiety enhances reactivity |
| 3-isopropyl-N'[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide | CHNO | Explored for anticancer properties; naphthyl substituents enhance binding affinity |
Case Studies and Research Findings
A selection of relevant case studies provides insights into the biological activities of this compound:
- Cell Line Studies : In a study by Xia et al., various pyrazole derivatives were screened for antitumor activity, with this compound showing significant inhibition of cell growth in A549 lung cancer cells with an IC value of 26 µM .
- Inflammatory Response Modulation : A study demonstrated that the compound could reduce inflammation markers in animal models, suggesting a potential therapeutic role in chronic inflammatory diseases .
- Molecular Docking Studies : Computational analyses have indicated strong binding affinities to targets associated with cancer progression, providing a rationale for its observed biological activities .
Q & A
Q. What are the optimal synthetic routes for N'-(1-(4-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
Pyrazole ring formation : React β-diketone or β-ketoester with hydrazine under acidic/basic conditions.
Substituent introduction : Introduce the 4-hydroxyphenylethylidene moiety via condensation with 4-hydroxyacetophenone in ethanol under reflux (70–80°C for 6–8 hours) .
Hydrazide formation : React the intermediate with hydrazine hydrate in THF or DMF, monitored by TLC for completion .
Critical Parameters :
- Solvent polarity (ethanol vs. DMF) affects reaction rates and byproduct formation.
- Temperature control during condensation prevents undesired side reactions (e.g., oxidation of the hydroxyphenyl group) .
Yield Optimization : Reported yields range from 55% (unoptimized) to 82% (optimized with inert atmosphere) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key peaks include δ 8.2–8.5 ppm (hydrazone NH), δ 6.7–7.3 ppm (aromatic protons), and δ 1.2–1.5 ppm (isopropyl CH3) .
- ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm confirm hydrazide formation .
- X-ray Crystallography :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?
Methodological Answer: Contradictions arise from assay conditions and concentration dependencies:
Q. What computational and experimental approaches are effective for studying its interaction with protein targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina with PDB IDs 1ATP (kinase domain) to predict binding poses. Focus on hydrogen bonds with the hydroxyphenyl group .
- Surface Plasmon Resonance (SPR) :
- Immobilize target protein on CM5 chips; measure KD values at varying ionic strengths (50–200 mM NaCl) to assess electrostatic contributions .
- Mutagenesis Studies :
- Replace key residues (e.g., Lys72 in kinase active sites) to validate docking predictions .
Q. How do structural modifications (e.g., substituting isopropyl with trifluoromethyl) alter physicochemical properties and bioactivity?
Methodological Answer: Case Study :
- Original Compound : LogP = 2.8 (isopropyl group contributes hydrophobicity).
- Modified Analog : LogP = 3.5 (trifluoromethyl increases lipophilicity) .
Impact on Bioactivity : - Antimicrobial Activity : MIC decreases from 25 μg/mL (original) to 8 μg/mL (modified) against S. aureus due to enhanced membrane penetration .
Synthetic Challenges : - Trifluoromethyl groups require anhydrous conditions and Pd-catalyzed cross-coupling, increasing cost and complexity .
Q. Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with DFT-optimized structures?
Methodological Answer:
- Crystallographic Limitations : Thermal motion in the hydroxyphenyl group introduces positional disorder, misrepresenting bond lengths by up to 0.05 Å .
- DFT Adjustments : Use B3LYP/6-311++G(d,p) basis sets to account for solvation effects absent in crystal structures .
Validation : Overlay experimental (XRD) and computational (DFT) structures using Mercury software; RMSD < 0.2 Å indicates reliability .
Q. Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
